molecular formula C15H14N2O2 B14133002 3-Nitro-N-(2-vinylbenzyl)aniline

3-Nitro-N-(2-vinylbenzyl)aniline

Cat. No.: B14133002
M. Wt: 254.28 g/mol
InChI Key: RCRFXAIBYUEXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol It is a derivative of aniline, featuring a nitro group at the 3-position and a vinylbenzyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(2-vinylbenzyl)aniline typically involves the nitration of N-(2-vinylbenzyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the aniline ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(2-vinylbenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-N-(2-vinylbenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(2-vinylbenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. The vinyl group can participate in polymerization reactions, leading to the formation of cross-linked networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(2-ethenylphenyl)methyl]-3-nitroaniline

InChI

InChI=1S/C15H14N2O2/c1-2-12-6-3-4-7-13(12)11-16-14-8-5-9-15(10-14)17(18)19/h2-10,16H,1,11H2

InChI Key

RCRFXAIBYUEXLB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.